molecular formula C24H24N6O3 B2752972 N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide CAS No. 1396557-16-6

N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide

Cat. No.: B2752972
CAS No.: 1396557-16-6
M. Wt: 444.495
InChI Key: SMWNVXHGWFGIJI-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a synthetic small molecule characterized by a pyridinone core substituted with a 1,2,4-oxadiazol-5-yl group bearing a pyrazin-2-yl moiety. This compound has drawn attention due to its structural complexity and possible biological activity, though specific therapeutic applications remain under investigation.

Properties

IUPAC Name

2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(4-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-4-20(22(31)27-17-9-7-16(8-10-17)15(2)3)30-13-5-6-18(24(30)32)23-28-21(29-33-23)19-14-25-11-12-26-19/h5-15,20H,4H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWNVXHGWFGIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)N2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize the existing knowledge regarding its biological effects, mechanisms of action, and relevant studies.

Chemical Structure

The compound is characterized by multiple functional groups, including:

  • Isopropylphenyl group
  • Pyridine ring
  • Oxadiazole moiety

These structural components are believed to contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways (e.g., PI3K/Akt pathway) .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in cell cycle regulation and apoptosis.
  • Modulation of Gene Expression : The compound may alter the expression of genes associated with tumor growth and metastasis.

Case Studies

Several case studies have explored the biological activity of related compounds. These studies often utilize in vitro and in vivo models to assess efficacy.

Study 1: In Vitro Anticancer Efficacy

A study involving a series of pyrazole-based compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the role of substituents on the pyrazole ring in enhancing anticancer activity .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of dihydroorotate dehydrogenase (DHODH) by pyrazole derivatives. The findings suggested that modifications to the oxadiazole moiety could significantly enhance inhibitory potency against DHODH, which is crucial for pyrimidine biosynthesis in cancer cells .

Data Tables

The following table summarizes key findings from studies related to similar compounds:

Compound NameIC50 (µM)Target Enzyme/PathwayBiological Effect
Pyrazole A10.4AChEAnti-Alzheimer's
Pyrazole B15.6BChEAnti-Alzheimer's
Pyrazole C72.4Xanthine OxidaseAnti-inflammatory

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties against various bacterial strains. For instance, compounds similar to N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide have been evaluated for their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The antimicrobial activity was assessed using the disc diffusion method, revealing promising results that indicate the potential use of these compounds in treating infections.

Anticancer Potential
The structural characteristics of this compound also suggest potential anticancer applications. Research has indicated that similar compounds containing pyridine and oxadiazole moieties demonstrate cytotoxic effects on cancer cell lines. For example, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells . The exploration of these compounds as anticancer agents is ongoing, with computational docking studies providing insights into their mechanisms of action.

Mechanistic Insights

Molecular Docking Studies
Molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with specific enzymes or receptors involved in disease pathways . The computational analysis aids in understanding the pharmacodynamics and pharmacokinetics of the compound.

Case Studies

Case Study 1: Antimicrobial Efficacy
In one study focusing on the synthesis of new oxadiazole derivatives, researchers evaluated their antimicrobial properties against Candida albicans. The results indicated that certain derivatives exhibited significant antifungal activity comparable to established antifungal agents . This highlights the potential for developing new therapeutic agents based on the structure of this compound.

Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines. The study found that specific derivatives induced apoptosis through mitochondrial pathways and inhibited cell migration . These findings support further exploration into the anticancer potential of this class of compounds.

Comparison with Similar Compounds

N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

  • Structural Difference : The oxadiazole ring is substituted with o-tolyl (2-methylphenyl) instead of pyrazin-2-yl, and the amide side chain is acetamide (shorter chain) rather than butanamide.
  • Electron Effects: Pyrazine’s electron-deficient nature (due to two nitrogen atoms) could facilitate hydrogen bonding or π-π stacking in target binding, unlike the electron-rich o-tolyl group .

N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130)

  • Structural Difference: Features a 4-fluorophenyl-substituted oxadiazole and a urea linkage instead of a pyridinone core.
  • Functional Relevance : Identified in in silico studies as a SARS-CoV-2 inhibitor with high binding affinity, suggesting oxadiazole derivatives’ broad applicability in targeting viral proteases .

Core Structure Modifications

Benzo[b][1,4]oxazin-3(4H)-one Derivatives

  • Example: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one.
  • Comparison: Replaces the pyridinone core with a benzooxazinone scaffold. Synthesized in high yields (~82%) via caesium carbonate-mediated coupling, demonstrating the versatility of oxadiazole-containing intermediates in heterocyclic chemistry .

Pharmacological and Toxicological Profiles

Toxicity Comparison

Compound Key Hazards Environmental Impact
Target Compound H360 (fertility/fetal harm), H370 H410 (aquatic toxicity)
o-Tolyl Analog () Not reported Not available
Fluorophenyl Analog (Compound 130) Not reported Not available

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole Substitution : Pyrazine’s nitrogen atoms likely enhance binding to enzymes or receptors via hydrogen bonding, whereas aryl groups (e.g., o-tolyl) prioritize hydrophobic interactions.
  • Amide Chain Length : Butanamide’s longer chain may improve solubility and bioavailability over acetamide derivatives, though this requires experimental validation.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridinone and oxadiazole moieties. Key steps include:

  • Oxadiazole formation : Cyclization of amidoxime intermediates with pyrazine-2-carbonitrile under microwave irradiation (120°C, 30 min) to ensure regioselectivity .
  • Coupling reactions : Use of sodium hydride or potassium carbonate in DMF to attach the 4-isopropylphenylbutanamide group to the pyridinone core at 80–100°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (DMSO-d6 or CDCl3) to verify substituent positions and stereochemistry. For example, the pyridinone 2-oxo group shows a carbonyl signal at ~168 ppm in 13C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 193 K) to resolve bond lengths and angles, particularly for the oxadiazole-pyrazine junction (mean σ(C–C) = 0.004 Å) .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays to screen for kinase or protease inhibition (e.g., IC50 determination at 1–100 µM concentrations) .
  • Cellular cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72-hour exposure .
  • Solubility and stability : HPLC-UV quantification in PBS (pH 7.4) and simulated gastric fluid to assess physicochemical properties .

Advanced: How can computational modeling elucidate the compound’s binding interactions with target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., ATP-binding pockets). Focus on hydrogen bonding between the oxadiazole nitrogen and Lys123 of the target kinase .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and interaction entropy to prioritize analogs .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for pyrazine substitutions to predict potency changes .

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response normalization : Re-evaluate IC50 values using standardized assays (e.g., fixed ATP concentrations in kinase assays) to control for experimental variability .
  • Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify polypharmacology effects .
  • Metabolite analysis : LC-MS/MS to detect degradation products (e.g., oxadiazole ring cleavage) that may confound activity .

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce ester groups at the butanamide moiety to enhance oral bioavailability. Hydrolyze in vivo via esterases .
  • Lipid nanoparticle encapsulation : Use microfluidics to prepare nanoparticles (size: 80–120 nm) for improved plasma half-life .
  • CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 to predict drug-drug interactions .

Advanced: How do structural modifications to the pyrazine or oxadiazole groups affect activity?

Methodological Answer:

  • Pyrazine substitutions : Replace pyrazine with pyridine (as in ) to reduce hydrophobicity. Compare logP values (e.g., from 2.1 to 1.8) and IC50 shifts .
  • Oxadiazole bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole and assess thermal stability (TGA analysis) and binding entropy .
  • SAR tables : Compile data on substituent effects (e.g., EDG/EWG groups) on potency and selectivity .

Advanced: What methodologies assess metabolic stability in hepatic models?

Methodological Answer:

  • Liver microsome assays : Incubate with human liver microsomes (1 mg/mL, 37°C) and quantify parent compound via LC-MS at 0, 15, 30, 60 minutes. Calculate t1/2 using first-order kinetics .
  • Reaction phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • Recombinant enzymes : Express CYP2C9/2C19 in E. coli to confirm oxidation of the isopropylphenyl group .

Advanced: How to design in vivo efficacy studies for oncology targets?

Methodological Answer:

  • Xenograft models : Implant HT-29 colon cancer cells (5×10⁶ cells/mouse) subcutaneously in nude mice. Administer compound orally (10–50 mg/kg daily) for 21 days .
  • Biomarker analysis : Monitor tumor volume (caliper measurements) and serum IL-6 levels (ELISA) to correlate efficacy with immune modulation .
  • Toxicology endpoints : Measure ALT/AST levels and body weight weekly to assess hepatotoxicity .

Advanced: How to resolve structural ambiguities in analogs using crystallography?

Methodological Answer:

  • Cocrystallization : Grow crystals with target protein (e.g., kinase-ligand complex) using sitting-drop vapor diffusion (20% PEG 3350, pH 6.5) .
  • Data refinement : Use SHELXL for structure solution (R factor <0.05) and validate with Ramachandran plots (98% residues in favored regions) .
  • Electron density maps : Analyze Fo-Fc maps (contoured at 3σ) to confirm oxadiazole-pyrazine geometry .

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